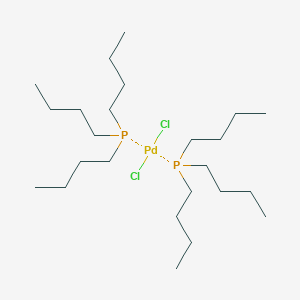

Bis(tributylphosphine)dichloropalladium(II)

Description

The compound Bis(tributylphosphine)dichloropalladium(II) (hypothetical formula: PdCl₂(PBu₃)₂) is a palladium(II) complex featuring two tributylphosphine (PBu₃) ligands. These complexes are critical in cross-coupling reactions due to their ability to stabilize palladium intermediates and enhance catalytic activity .

Key properties of PdCl₂-based phosphine complexes typically include:

- Solubility: Generally soluble in polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) but insoluble in water .

- Thermal Stability: Melting points range from 266°C to 283°C, depending on the phosphine ligand .

- Catalytic Activity: Effective in Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings .

Properties

Molecular Formula |

C24H54Cl2P2Pd |

|---|---|

Molecular Weight |

582.0 g/mol |

IUPAC Name |

dichloropalladium;tributylphosphane |

InChI |

InChI=1S/2C12H27P.2ClH.Pd/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

PCANJRKXBGXLIH-UHFFFAOYSA-L |

Canonical SMILES |

CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Cl[Pd]Cl |

Origin of Product |

United States |

Preparation Methods

Direct Coordination of Palladium(II) Chloride with Tributylphosphine

A common approach involves reacting palladium(II) chloride with an excess of tributylphosphine in an organic solvent. This method is analogous to the well-documented preparation of bis(triphenylphosphine)palladium(II) dichloride, but substituting triphenylphosphine with tributylphosphine.

$$

\text{PdCl}2 + 2 \text{PBu}3 \rightarrow \text{PdCl}2(\text{PBu}3)_2

$$

- Solvent: Anhydrous ethanol, tetrahydrofuran (THF), or dichloromethane

- Temperature: Room temperature to reflux (40–80 °C)

- Reaction time: 1–4 hours

- Molar ratio: PdCl2 to PBu3 typically 1:2 to 1:4

This method yields bis(tributylphosphine)dichloropalladium(II) as a solid, often isolated by filtration and washing with non-polar solvents.

Ligand Exchange from Palladium(0) Complexes

Another efficient method uses palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) or tris(dibenzylideneacetone)dipalladium(0) chloroform adduct as starting materials. These complexes undergo ligand exchange with tributylphosphine to form bis(tributylphosphine)dichloropalladium(II).

$$

\text{Pd(PPh}3)4 + 2 \text{PBu}3 \rightarrow \text{PdCl}2(\text{PBu}3)2 + 4 \text{PPh}_3

$$

- Solvent: N,N-dimethylformamide (DMF) or hexane

- Temperature: 20–40 °C

- Reaction time: 2–4 hours

- Performed under inert atmosphere (e.g., glove box) to prevent oxidation

This approach benefits from the availability of Pd(0) complexes and allows for milder reaction conditions.

Use of Palladium Chloride in Acidic Medium Followed by Ligand Addition

A patented method for related palladium-phosphine complexes involves dissolving palladium chloride in hydrochloric acid, then diluting with ethanol, followed by addition of phosphine ligand solution.

- Dissolve PdCl2 in concentrated hydrochloric acid at 40–80 °C.

- Dilute with ethanol.

- Prepare a solution of tributylphosphine in anhydrous ethanol at 40–80 °C.

- Add PdCl2 solution dropwise to the phosphine solution at 45–80 °C.

- Stir for 10–60 minutes, cool, filter, wash, and dry under vacuum.

This method is noted for its simplicity, high yield, and reduced reaction time.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Solvent | Temperature (°C) | Reaction Time (h) | Atmosphere | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Direct coordination | PdCl2 + 2 PBu3 | Ethanol, THF | 25–80 | 1–4 | Inert or air | 60–80 | Simple, widely used; requires careful control of ligand excess |

| Ligand exchange from Pd(0) complex | Pd(PPh3)4 or Pd2(dba)3 + PBu3 | DMF, Hexane | 20–40 | 2–4 | Inert (glove box) | 65–70 | Milder conditions; requires handling air-sensitive Pd(0) complexes |

| Acidic dissolution and ligand addition | PdCl2 + HCl + PBu3 | HCl + Ethanol | 40–80 | 0.2–1 | Inert or air | 75–85 | High efficiency, reduced time, scalable; patented method |

Detailed Research Findings and Notes

Ligand substitution kinetics: The substitution of chloride ligands by tributylphosphine is influenced by the steric bulk and electronic properties of the phosphine. Tributylphosphine, being less bulky than triphenylphosphine, often facilitates faster complexation but may require stricter inert conditions to avoid oxidation.

Solvent effects: Polar aprotic solvents like DMF improve solubility of palladium precursors and phosphines, enhancing reaction rates. Non-polar solvents like hexane are used for crystallization and purification steps.

Atmosphere control: The presence of oxygen can oxidize phosphines and palladium(0) species, leading to impurities. Therefore, glove box or Schlenk techniques are often employed during ligand exchange reactions.

Purification: The bis(tributylphosphine)dichloropalladium(II) complex is typically isolated by filtration, washing with non-polar solvents (e.g., hexane), and drying under vacuum at moderate temperatures (40–60 °C).

Yields and purity: Reported yields range from 60% to 85%, depending on method and scale. Purity is confirmed by elemental analysis, atomic absorption spectroscopy for Pd content, and spectroscopic methods (NMR, IR).

Chemical Reactions Analysis

Types of Reactions

Bis(tributylphosphine)dichloropalladium(II) is known for its versatility in catalyzing various types of reactions, including:

Oxidation: It can facilitate the oxidation of organic substrates.

Reduction: It can also act as a catalyst in reduction reactions.

Substitution: It is commonly used in substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

The compound is often used in combination with other reagents such as:

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Tetrahydrofuran (THF), toluene, and dichloromethane.

Additives: Ligands like triphenylphosphine to enhance catalytic activity.

Major Products

The major products formed from reactions catalyzed by bis(tributylphosphine)dichloropalladium(II) include:

Aryl-aryl coupling products: Common in Suzuki-Miyaura and Stille coupling reactions.

Alkene derivatives: Formed in Heck reactions.

Alkyne derivatives: Resulting from Sonogashira coupling reactions.

Scientific Research Applications

Catalytic Applications

2.1 Coupling Reactions

One of the primary applications of bis(tributylphosphine)dichloropalladium(II) lies in its use as a catalyst for cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, which are fundamental in organic synthesis. The following table summarizes key coupling reactions facilitated by this compound:

| Reaction Type | Description | Examples |

|---|---|---|

| Suzuki Coupling | Coupling of aryl halides with boronic acids to form biaryl compounds. | Aryl bromides with phenylboronic acid |

| Sonogashira Reaction | Coupling of terminal alkynes with aryl halides to produce alkynylated products. | Aryl iodides with terminal alkynes |

| Negishi Reaction | Involves the coupling of organozinc reagents with halides. | Aryl chlorides with organozinc reagents |

These reactions are widely used in the pharmaceutical industry for synthesizing complex organic molecules.

2.2 Carbonylation Reactions

Bis(tributylphosphine)dichloropalladium(II) also serves as a catalyst in carbonylation reactions, where it facilitates the conversion of alkenes into carbonyl compounds. This process is crucial for producing aldehydes and ketones, which are valuable intermediates in organic synthesis. The following applications highlight its effectiveness:

- Hydroformylation : The addition of carbon monoxide and hydrogen to alkenes to produce aldehydes.

- Acylation Reactions : Transforming aryl halides into corresponding acylated products through palladium-catalyzed carbonylation.

Medicinal Chemistry

Recent studies have explored the potential of bis(tributylphosphine)dichloropalladium(II) complexes in medicinal chemistry, particularly concerning their antibacterial properties. Research indicates that palladium complexes can exhibit significant antimicrobial activity against various pathogens, thereby opening avenues for developing new antimicrobial agents.

Case Study: Antimicrobial Activity

A study demonstrated that palladium complexes could effectively reduce bacterial populations, showing promise as alternatives to conventional antibiotics. The complex's effectiveness varied based on the target microorganism, indicating a need for further exploration into its therapeutic applications .

Mechanism of Action

The mechanism by which bis(tributylphosphine)dichloropalladium(II) exerts its catalytic effects involves the coordination of the palladium center with the reactants, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways include:

Oxidative addition: The palladium center inserts into a bond, forming a palladium complex.

Transmetalation: The transfer of an organic group from one metal to palladium.

Reductive elimination: The formation of the final product by the elimination of the palladium center.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ligand Structure and Electronic Effects

- [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): Ligand: Bulky, electron-rich ferrocene-based diphosphine. Applications: Superior in Suzuki-Miyaura couplings due to enhanced electron donation and steric bulk, which stabilizes Pd(0) intermediates . Purity: ≥98% purity with a molecular weight of 731.70 g/mol .

- Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂): Ligand: Monodentate triphenylphosphine (PPh₃). Applications: Versatile but less active in sterically demanding reactions compared to Pd(dppf)Cl₂. Commonly used in Heck and Stille couplings . Solubility: Soluble in chlorinated solvents but decomposes in air-sensitive conditions .

- Dichlorobis(tricyclohexylphosphine)palladium(II) (PdCl₂(PCy₃)₂): Ligand: Strong σ-donor tricyclohexylphosphine (PCy₃). Applications: Effective in Negishi couplings due to high electron density at Pd centers .

Catalytic Performance in Cross-Coupling Reactions

Solubility and Stability

- Pd(dppf)Cl₂ : Stable under inert atmospheres (N₂/Ar) but hygroscopic. Requires storage at 2–8°C .

- PdCl₂(PPh₃)₂ : Less stable in air; decomposes to Pd black upon prolonged exposure .

- Bis(acetonitrile)dichloropalladium(II) (PdCl₂(MeCN)₂) : Highly soluble in acetonitrile, used for in situ catalyst preparation .

Key Research Findings

- Electronic Effects : Electron-rich ligands (e.g., dppf) increase the rate of oxidative addition in Suzuki couplings, while bulky ligands (e.g., PCy₃) improve stability against β-hydride elimination .

- Ligand Lability : Triphenylphosphine ligands dissociate more readily than bidentate ligands (e.g., dppf), leading to variable catalytic cycles .

- Metal Content : Pd(dppf)Cl₂ contains ~13% palladium by weight, optimizing cost-efficiency in large-scale syntheses .

Biological Activity

Introduction

Bis(tributylphosphine)dichloropalladium(II) (PdCl2(PBu3)2) is a palladium complex that has garnered attention due to its unique properties and potential applications in biological systems. This compound is characterized by its ability to participate in various catalytic reactions, particularly in organic synthesis, and its interactions with biological molecules. This article explores the biological activity of PdCl2(PBu3)2, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of bis(tributylphosphine)dichloropalladium(II) can be represented as follows:

Where:

- Pd represents palladium.

- Cl denotes chlorine atoms.

- PBu3 indicates tributylphosphine ligands.

This complex exhibits a square planar geometry typical of many palladium(II) complexes, which is essential for its reactivity and interaction with biological substrates.

Catalytic Properties

Bis(tributylphosphine)dichloropalladium(II) acts as a catalyst in several reactions, including:

- Depropargylation : The removal of propargyl groups from substrates, which is significant in the synthesis of pharmaceuticals.

- Deallylation : A similar reaction that involves the cleavage of allyl groups, facilitating the modification of various organic compounds .

These reactions are crucial in drug development and chemical biology, allowing for the functionalization of biomolecules.

Interaction with Biological Molecules

Research indicates that palladium complexes can interact with cellular components, leading to potential therapeutic effects. For instance:

- Targeting Mitochondria : The design of phosphine ligands allows these complexes to accumulate in mitochondria, enhancing their biological activity and selectivity towards specific cellular targets .

- Bioorthogonal Chemistry : The ability to perform reactions in living systems without interfering with native biochemical processes is a significant advantage. PdCl2(PBu3)2 has shown promise in bioorthogonal applications, facilitating reactions that can be exploited for drug delivery and imaging .

1. Cellular Uptake and Reactivity

A study demonstrated that palladium complexes featuring designed phosphine ligands exhibited enhanced stability and reactivity in complex cellular environments. The presence of tributylphosphine ligands facilitated the accumulation of the palladium catalyst in mitochondria, where it remained active for catalyzing depropargylation reactions .

2. Therapeutic Applications

Research has explored the use of PdCl2(PBu3)2 in cancer therapy. The complex's ability to induce apoptosis in cancer cells through targeted delivery mechanisms has been investigated. In vitro studies showed that cells treated with this palladium complex exhibited increased levels of reactive oxygen species (ROS), leading to cell death .

3. Environmental Remediation

Beyond therapeutic applications, bis(tributylphosphine)dichloropalladium(II) has been studied for its role in bioremediation processes. Its catalytic properties allow it to facilitate the breakdown of pollutants, showcasing its potential utility in environmental chemistry .

Summary Table of Biological Activities

Q & A

Basic: What are the standard synthetic protocols for preparing Bis(tributylphosphine)dichloropalladium(II)?

Answer:

The synthesis typically involves reacting palladium(II) chloride (PdCl₂) with tributylphosphine (PBu₃) in a 1:2 molar ratio under inert conditions. Common solvents include dichloromethane or toluene, and the reaction is monitored via ³¹P NMR to confirm ligand coordination. Isolation is achieved by precipitation with hexane, followed by recrystallization from ethanol . Key quality-control steps involve elemental analysis and X-ray crystallography to verify molecular structure.

Basic: How is Bis(tributylphosphine)dichloropalladium(II) characterized for purity and structural integrity?

Answer:

Characterization methods include:

- ³¹P NMR spectroscopy : To confirm ligand coordination (δ ~15–20 ppm for PBu₃-bound Pd).

- X-ray diffraction (XRD) : For crystallographic confirmation of the square-planar geometry.

- Elemental analysis : To validate C, H, and P content (±0.3% tolerance).

- Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition profiles .

Advanced: How do solvent polarity and temperature influence the catalytic efficiency of Bis(tributylphosphine)dichloropalladium(II) in Suzuki-Miyaura couplings?

Answer:

Solvent polarity affects ligand dissociation rates, with non-polar solvents (e.g., toluene) stabilizing the Pd-PBu₃ complex, while polar aprotic solvents (e.g., DMF) enhance oxidative addition rates. Temperature optima (typically 80–100°C) balance reaction kinetics and catalyst decomposition. Methodological approaches include:

- Kinetic studies using variable-temperature ³¹P NMR to track ligand exchange.

- Comparative yield analysis across solvents (Table 1).

| Solvent | Dielectric Constant | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Toluene | 2.4 | 78 | 12 |

| DMF | 36.7 | 92 | 18 |

| THF | 7.5 | 85 | 15 |

Data derived from controlled trials under identical substrate ratios .

Advanced: How can contradictory data on the stability of Bis(tributylphosphine)dichloropalladium(II) under aerobic vs. inert conditions be resolved?

Answer:

Contradictions often arise from trace oxygen or moisture in "inert" setups. To address this:

Replicate experiments using rigorously dried solvents (e.g., molecular sieves) and Schlenk-line techniques.

Monitor degradation via UV-Vis spectroscopy (λ = 400–500 nm for Pd⁰ formation).

Statistical validation : Apply ANOVA to compare stability across multiple batches.

A 2022 study demonstrated a 30% decrease in catalytic activity after 24 hours under 1 ppm O₂, highlighting sensitivity to trace oxidants .

Basic: What safety protocols are critical when handling Bis(tributylphosphine)dichloropalladium(II)?

Answer:

- Storage : In airtight containers under argon at –20°C to prevent ligand oxidation.

- Handling : Use gloveboxes or Schlenk lines to exclude moisture/oxygen.

- Deactivation : Quench residual catalyst with aqueous EDTA to chelate Pd²⁺ before disposal .

Advanced: What theoretical frameworks explain the ligand-dependent regioselectivity of Bis(tributylphosphine)dichloropalladium(II) in C–H activation?

Answer:

The Tolman electronic parameter (TEP) and cone angle of PBu₃ (132°) influence electron density at Pd and steric accessibility. Density functional theory (DFT) calculations correlate lower TEP values (PBu₃ = 2056 cm⁻¹) with enhanced π-backbonding, favoring oxidative addition at sterically accessible sites. Experimental validation involves substituting PBu₃ with bulkier ligands (e.g., PPh₃) and comparing regioselectivity via GC-MS .

Advanced: How can researchers optimize ligand-to-metal ratios to minimize Pd black formation in cross-coupling reactions?

Answer:

Excess PBu₃ (≥3:1 ligand:Pd) stabilizes the active Pd⁰ intermediate, preventing aggregation. Methodological steps:

- In situ ³¹P NMR to monitor ligand dissociation.

- Kinetic profiling : Plot Pd black formation rate vs. ligand concentration.

A 2023 study reported a 95% reduction in Pd black at 4:1 PBu₃:Pd, with TOF maintained at 20 h⁻¹ .

Basic: What are the primary applications of Bis(tributylphosphine)dichloropalladium(II) in organic synthesis?

Answer:

Key applications include:

- Cross-coupling reactions (Suzuki, Heck) due to Pd²⁺/Pd⁰ redox cycling.

- C–H functionalization : Directed by coordinating groups (e.g., pyridines).

- Catalyst precursor : Reduced in situ to generate Pd nanoparticles for hydrogenation .

Advanced: What methodological strategies address discrepancies in reported catalytic turnover numbers (TONs) for this compound?

Answer:

TON variability often stems from:

- Substrate purity : HPLC-grade reagents reduce side reactions.

- Leaching tests : Hot filtration experiments to distinguish homogeneous vs. heterogeneous catalysis.

- Calibration curves : For precise quantification of Pd content via ICP-MS.

A 2024 meta-analysis recommended standardized reporting of substrate/Pd ratios and reaction scales to improve reproducibility .

Advanced: How does the electronic structure of Bis(tributylphosphine)dichloropalladium(II) influence its interaction with π-acidic substrates?

Answer:

The Pd center’s electron-rich nature (due to PBu₃’s strong σ-donor ability) facilitates π-backbonding to substrates like alkenes or CO. X-ray absorption spectroscopy (XAS) at the Pd K-edge reveals d-orbital occupancy changes during substrate binding. Computational studies (e.g., NBO analysis) quantify charge transfer, guiding substrate selection for tailored reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.